Phenacaine hydrochloride
Overview
Description
It is known for its ability to inhibit specific calmodulin-dependent stimulation of erythrocyte Ca2±ATPase and cyclic nucleotide phosphodiesterases from the brain and heart . This compound is recognized for its effectiveness in providing local anesthesia, making it a valuable tool in medical procedures.
Preparation Methods
The synthesis of phenacaine hydrochloride involves the condensation of p-phenetidine with triethyl orthoacetate to form an imino ether (Pinner salt). This intermediate then reacts with a second equivalent of the aniline, resulting in the displacement of ethanol and producing the amidine, phenacaine . In an alternative patented synthesis, phenacetin is used as a precursor. Treatment with phosphorus trichloride gives the enol chloride, which then reacts with p-phenetidine to complete the synthesis .
Chemical Reactions Analysis
Phenacaine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions can alter its structure, potentially affecting its anesthetic properties.
Scientific Research Applications
Phenacaine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studying the behavior of local anesthetics and their interactions with biological molecules.
Biology: Its ability to inhibit calmodulin-dependent processes makes it a valuable tool in studying calcium signaling pathways.
Industry: It is used in the formulation of ophthalmic solutions and other pharmaceutical products.
Mechanism of Action
Phenacaine hydrochloride exerts its effects by inhibiting the binding of calmodulin to the erythrocyte membrane, which in turn inhibits many Ca2±dependent cellular processes . This inhibition affects Ca2+ transport, exocytosis, excitation-contraction coupling, non-muscle-cell motility, and aggregation. The exact molecular targets include calmodulin and various Ca2±dependent enzymes .
Comparison with Similar Compounds
Phenacaine hydrochloride is similar to other local anesthetics such as procaine and lidocaine. it is unique in its specific inhibition of calmodulin-dependent processes, which is not a common feature among all local anesthetics . Other similar compounds include:
Lidocaine: Widely used for its rapid onset and longer duration of action compared to procaine.
Bupivacaine: Known for its prolonged duration of action, making it suitable for longer surgical procedures.
This compound’s unique mechanism of action and specific applications in ophthalmic medicine set it apart from these other local anesthetics.
Properties
IUPAC Name |
N,N'-bis(4-ethoxyphenyl)ethanimidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2.ClH/c1-4-21-17-10-6-15(7-11-17)19-14(3)20-16-8-12-18(13-9-16)22-5-2;/h6-13H,4-5H2,1-3H3,(H,19,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRKUSYYBYVFMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)OCC)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048769 | |
Record name | Phenacaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
620-99-5 | |
Record name | Phenacaine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=620-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenacaine hydrochloride anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenacaine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9293 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenacaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenacaine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.695 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENACAINE HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B61HM98KO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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